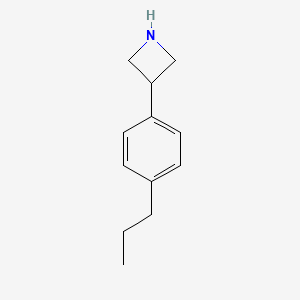
Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. The starting materials often include tert-butyl and ethyl esters, which undergo a series of reactions such as alkylation, cyclization, and esterification. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine derivatives with varying substituents. Examples include:
- 1-(tert-butyl) 3-ethyl 4-phenylpyrrolidine-1,3-dicarboxylate
- 1-(tert-butyl) 3-ethyl 4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate
Uniqueness
Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H24F3NO4 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H24F3NO4/c1-5-26-16(24)14-11-23(17(25)27-18(2,3)4)10-13(14)12-8-6-7-9-15(12)19(20,21)22/h6-9,13-14H,5,10-11H2,1-4H3/t13-,14+/m1/s1 |
InChI-Schlüssel |
JWZRONRNXVQNEZ-KGLIPLIRSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1C2=CC=CC=C2C(F)(F)F)C(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1CN(CC1C2=CC=CC=C2C(F)(F)F)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13340767.png)

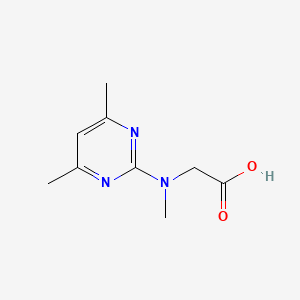
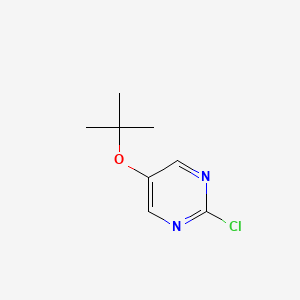
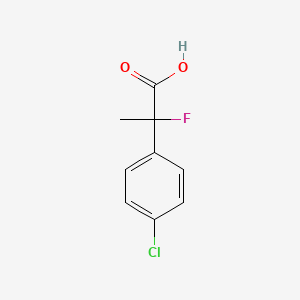

![3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13340816.png)
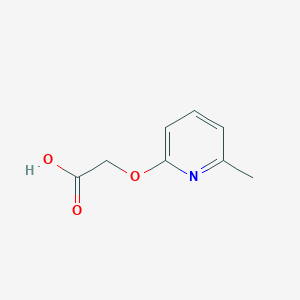
![2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid](/img/structure/B13340825.png)



